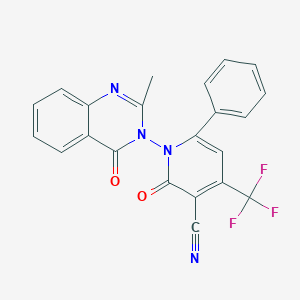
1-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 1-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and physiological effects:
Studies have shown that 1-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile can affect various biochemical and physiological processes in the body. For example, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 1-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile in lab experiments is its potential to exhibit a wide range of biological activities. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in various applications.
未来方向
There are several future directions for research involving 1-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to optimize its use in the treatment of cancer and other diseases. Additionally, future research could focus on understanding the mechanism of action of this compound and identifying potential targets for its use in various applications.
合成方法
The synthesis of 1-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-amino-3-cyano-4-phenyl-6-(trifluoromethyl)pyridine with 2-methyl-4-oxo-3,4-dihydroquinazoline in the presence of a catalyst. Another method involves the reaction of 2-amino-3-cyano-4-phenyl-6-(trifluoromethyl)pyridine with 2-methyl-4-oxo-3,4-dihydroquinazoline in the presence of a base.
科学研究应用
1-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C22H13F3N4O2 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
1-(2-methyl-4-oxoquinazolin-3-yl)-2-oxo-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H13F3N4O2/c1-13-27-18-10-6-5-9-15(18)20(30)28(13)29-19(14-7-3-2-4-8-14)11-17(22(23,24)25)16(12-26)21(29)31/h2-11H,1H3 |
InChI 键 |
OSEAPMFILKGYRR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C(=CC(=C(C3=O)C#N)C(F)(F)F)C4=CC=CC=C4 |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C(=CC(=C(C3=O)C#N)C(F)(F)F)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)

![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)